molecular formula C11H16FNO B1334862 N-(3-fluorobenzyl)-1-methoxypropan-2-amine CAS No. 355816-49-8

N-(3-fluorobenzyl)-1-methoxypropan-2-amine

Cat. No.: B1334862
CAS No.: 355816-49-8
M. Wt: 197.25 g/mol
InChI Key: PYDWTJOFYWYNMZ-UHFFFAOYSA-N
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Description

Contextual Significance of Alkylamine Structures in Chemical Research

Alkylamines are a fundamental class of organic compounds characterized by a nitrogen atom bonded to at least one alkyl group. Their importance in chemical research, particularly in the realm of medicinal chemistry and materials science, is well-established. byjus.comtestbook.com The nitrogen atom in an alkylamine can act as a hydrogen bond acceptor and, in its protonated form, as a hydrogen bond donor, which is crucial for molecular interactions with biological targets such as enzymes and receptors. researchgate.net

Secondary amines, such as N-(3-fluorobenzyl)-1-methoxypropan-2-amine, are prevalent structural motifs in a vast number of pharmaceuticals. researchgate.net They are key components in drugs targeting a wide range of conditions, including neurological disorders and infectious diseases. The alkyl substituents on the nitrogen atom can be strategically modified to fine-tune the molecule's steric and electronic properties, thereby influencing its binding affinity, selectivity, and pharmacokinetic profile.

Overview of Fluorinated Amines in Research

The introduction of fluorine into organic molecules is a widely employed strategy in drug discovery and development. researchgate.netnih.govnih.gov Approximately 20% of all pharmaceuticals on the market contain fluorine. nih.govenamine.net The unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly alter the physicochemical and biological properties of a molecule. nbinno.comnih.gov

In the context of amines, fluorination can have several beneficial effects:

Metabolic Stability: The replacement of a hydrogen atom with a fluorine atom at a metabolically susceptible position can block enzymatic degradation, thereby prolonging the drug's half-life. nih.gov

Lipophilicity: Fluorination can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier. nih.govmdpi.com

Basicity (pKa): The strong electron-withdrawing nature of fluorine can lower the basicity of a nearby amine group. This modulation of the pKa can be critical for optimizing a drug's solubility, absorption, and interaction with its target. researchgate.netnih.gov

Binding Affinity: The introduction of fluorine can lead to new, favorable interactions with a biological target, such as hydrogen bonding or dipole-dipole interactions, thus improving binding affinity and potency. olemiss.edu

The 3-fluorobenzyl moiety in this compound is a classic example of a fluorinated group used in medicinal chemistry. The fluorine atom on the phenyl ring can influence the electronic properties of the ring and its interactions with target proteins.

Hypotheses and Research Questions Pertaining to this compound

Given the absence of extensive dedicated research on this compound, its scientific value can be framed through a series of hypotheses and research questions derived from its structural features.

Research Hypotheses:

Hypothesis 1: The presence of the 3-fluorobenzyl group in this compound enhances its metabolic stability compared to its non-fluorinated analog, N-benzyl-1-methoxypropan-2-amine. This is based on the principle that the C-F bond is stronger than the C-H bond, making it less susceptible to oxidative metabolism. nih.gov

Hypothesis 2: The fluorine atom at the meta-position of the benzyl (B1604629) ring subtly modulates the basicity of the secondary amine through inductive effects, potentially influencing its pharmacokinetic properties and target engagement.

Hypothesis 3: this compound can serve as a versatile scaffold for the synthesis of novel bioactive compounds, where the fluorobenzyl group provides a handle for improving drug-like properties.

Research Questions:

What are the specific pharmacokinetic and pharmacodynamic profiles of compounds derived from this compound?

How does the position of the fluorine atom on the benzyl ring (e.g., ortho-, meta-, or para-) in analogous compounds affect their biological activity and metabolic fate?

What are the most efficient synthetic routes for incorporating the this compound moiety into larger, more complex molecular architectures?

Table 2: Investigational Profile of this compound

Research AreaFocus of InvestigationRationale
Medicinal Chemistry Use as a building block for novel therapeutics.The combination of a fluorinated aromatic ring and a flexible alkylamine chain offers a promising starting point for designing molecules with desirable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Process Chemistry Optimization of synthetic routes.Developing efficient and scalable methods for the synthesis of this and related compounds is crucial for its potential application in larger-scale chemical production.
Pharmacology Elucidation of biological activity of its derivatives.Exploring the biological targets of more complex molecules containing this moiety could reveal new therapeutic avenues.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(3-fluorophenyl)methyl]-1-methoxypropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16FNO/c1-9(8-14-2)13-7-10-4-3-5-11(12)6-10/h3-6,9,13H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYDWTJOFYWYNMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)NCC1=CC(=CC=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90386148
Record name N-[(3-Fluorophenyl)methyl]-1-methoxypropan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90386148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

355816-49-8
Record name N-[(3-Fluorophenyl)methyl]-1-methoxypropan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90386148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for N 3 Fluorobenzyl 1 Methoxypropan 2 Amine and Analogues

General Approaches to N-Alkylation of Amines

The formation of the bond between the nitrogen of 1-methoxypropan-2-amine and the benzyl (B1604629) carbon of the 3-fluorobenzyl group is a key transformation. Two primary strategies are widely employed for the N-alkylation of amines: nucleophilic substitution and reductive amination.

Nucleophilic Substitution Reactions

Nucleophilic substitution is a fundamental method for forming carbon-nitrogen bonds. In this approach, an amine acts as a nucleophile, attacking an electrophilic carbon atom, typically an alkyl halide, leading to the displacement of a leaving group.

The reaction between an amine and an alkyl halide proceeds via an SN2 mechanism. The amine's lone pair of electrons attacks the carbon atom bearing the halogen, forming a new C-N bond and expelling the halide ion. A potential complication of this method is overalkylation, where the newly formed secondary amine, being more nucleophilic than the primary amine, can react further with the alkyl halide to produce a tertiary amine and subsequently a quaternary ammonium (B1175870) salt. To favor mono-alkylation, reaction conditions such as stoichiometry and temperature must be carefully controlled.

Reactant 1Reactant 2ProductReaction Type
Primary AmineAlkyl HalideSecondary AmineNucleophilic Substitution (SN2)
Secondary AmineAlkyl HalideTertiary AmineNucleophilic Substitution (SN2)
Tertiary AmineAlkyl HalideQuaternary Ammonium SaltNucleophilic Substitution (SN2)

Reductive Amination Strategies

Reductive amination is a highly effective and widely used method for the synthesis of primary, secondary, and tertiary amines. This two-step, one-pot reaction involves the initial formation of an imine or enamine from a carbonyl compound and an amine, followed by the reduction of this intermediate to the corresponding amine.

This method offers greater control over the degree of alkylation compared to nucleophilic substitution, making it a preferred route for the synthesis of secondary amines like N-(3-fluorobenzyl)-1-methoxypropan-2-amine. A variety of reducing agents can be employed, with sodium borohydride (B1222165) (NaBH₄) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being common choices due to their selectivity and mild reaction conditions. For instance, the synthesis of N-benzyl-1-(4-methoxyphenyl)propan-2-amine, an analogue of the target compound, has been achieved through the reductive amination of p-methoxyphenylacetone with benzylamine (B48309).

Carbonyl CompoundAmineReducing AgentProduct
Aldehyde/KetoneAmmonia (B1221849)NaBH₃CN, NaBH(OAc)₃, H₂/CatalystPrimary Amine
Aldehyde/KetonePrimary AmineNaBH₃CN, NaBH(OAc)₃, H₂/CatalystSecondary Amine
Aldehyde/KetoneSecondary AmineNaBH₃CN, NaBH(OAc)₃, H₂/CatalystTertiary Amine

Synthesis of the 1-methoxypropan-2-amine Moiety

The 1-methoxypropan-2-amine fragment is a crucial building block. Its synthesis requires the strategic introduction of both the methoxy (B1213986) and the amine functionalities.

Strategies for O-Alkylation and N-Alkylation

The synthesis of 1-methoxypropan-2-amine can be approached from precursors like alaninol (2-aminopropan-1-ol). A direct O-alkylation of the hydroxyl group of alaninol would introduce the methyl ether. However, the presence of the amine necessitates a protecting group strategy to avoid competing N-alkylation.

Alternatively, a biocatalytic approach using amine dehydrogenases has been shown to be effective for the synthesis of (S)-1-methoxypropan-2-amine from 1-methoxypropan-2-one. This enzymatic reductive amination offers high enantioselectivity. Furthermore, industrial processes for the production of racemic 1-methoxy-2-propylamine (B124608) involve the reaction of 1-methoxy-2-propanol (B31579) with ammonia over a catalyst.

Utilization of Organostannane Reagents (e.g., 1-((Tributylstannyl)methoxy)propan-2-amine as an intermediate)

While not a commonly documented route for this specific moiety, the use of organostannane reagents represents a potential synthetic strategy. Organotin compounds, or stannanes, are versatile reagents in organic synthesis. A hypothetical intermediate such as 1-((tributylstannyl)methoxy)propan-2-amine could be envisioned.

The synthesis of such an intermediate would likely involve the reaction of a protected 2-aminopropanol derivative with a tributylstannyl methyl ether precursor. For example, 2-((tributylstannyl)methoxy)cyclopentanamine has been utilized as a reagent for the direct synthesis of piperazines and morpholines from aldehydes. By analogy, a similar propan-2-amine derivative could potentially be employed in related synthetic transformations, although this remains a more theoretical approach for the synthesis of the target compound's backbone.

Introduction of the 3-Fluorobenzyl Moiety

The final step in the convergent synthesis of this compound is the attachment of the 3-fluorobenzyl group to the nitrogen atom of the 1-methoxypropan-2-amine backbone. This can be achieved through the general N-alkylation strategies discussed previously.

In a nucleophilic substitution approach, 1-methoxypropan-2-amine would be reacted with 3-fluorobenzyl bromide or 3-fluorobenzyl chloride. The lone pair of the amine would displace the halide, forming the desired product. Careful control of stoichiometry would be necessary to minimize the formation of the dialkylated tertiary amine.

Alternatively, and often preferably, a reductive amination strategy can be employed. This would involve the reaction of 1-methoxypropan-2-one with 3-fluorobenzylamine (B89504) in the presence of a suitable reducing agent. This method is generally more efficient for producing the target secondary amine with higher selectivity. The synthesis of the analogous N-benzyl-1-(4-methoxyphenyl)propan-2-amine via reductive amination of 4-methoxyphenylacetone (B17817) with benzylamine provides a strong precedent for this approach. google.com

Precursor 1Precursor 2MethodKey Transformation
1-methoxypropan-2-amine3-fluorobenzyl bromideNucleophilic SubstitutionFormation of C-N bond via displacement of bromide
1-methoxypropan-2-one3-fluorobenzylamineReductive AminationImine formation followed by reduction

Halogenation and Cross-Coupling Reactions (e.g., Suzuki-Miyaura coupling for related structures)

Cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, representing a cornerstone of modern synthetic chemistry. snnu.edu.cnresearchgate.net While direct synthesis of this compound is often accomplished via reductive amination, cross-coupling strategies are highly relevant for the synthesis of analogues and precursors.

The Suzuki-Miyaura reaction, which traditionally forms C-C bonds, has inspired the development of related C-N coupling methodologies. snnu.edu.cnorgchemres.org For instance, the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, provides a direct method for forming aryl amines from aryl halides and amines. A hypothetical synthesis of an analogue could involve the coupling of 3-fluorobromobenzene with 1-methoxypropan-2-amine. However, the direct coupling of benzyl halides can sometimes be challenging.

More recently, innovative approaches have sought to merge the reaction pathways of Suzuki-Miyaura and Buchwald-Hartwig couplings. snnu.edu.cnresearchgate.net A novel "aminative Suzuki-Miyaura coupling" has been developed that incorporates a formal nitrene insertion process to transform the traditional C-C linked biaryl products into C-N-C linked diaryl amines from the same starting materials. snnu.edu.cnresearchgate.net This three-component coupling uses a palladium catalyst with a bulky phosphine (B1218219) ligand and an amination reagent to combine aryl halides and boronic acids into a diarylamine structure. snnu.edu.cn While demonstrated for diaryl amines, the conceptual framework could be extended to benzyl-aryl amine structures.

Nickel-catalyzed Suzuki-Miyaura couplings have also gained attention due to the lower cost and high reactivity of nickel. These reactions have proven effective for a range of substrates, including heterocyclic compounds, and can be performed in more environmentally friendly "green" solvents. acs.org

Table 1: Comparison of Relevant Cross-Coupling Reactions

ReactionCatalystCoupling PartnersBond FormedKey Features
Suzuki-Miyaura CouplingPalladiumAryl/Vinyl Halide + Organoboron CompoundC-CBroad substrate scope; tolerant of many functional groups. orgchemres.org
Buchwald-Hartwig AminationPalladiumAryl/Vinyl Halide + AmineC-NDirect method for synthesizing aryl amines.
Aminative Suzuki-Miyaura CouplingPalladiumAryl Halide + Boronic Acid + Amination ReagentC-N-CMerges Suzuki and Buchwald-Hartwig pathways to create diaryl amines from common starting materials. snnu.edu.cnresearchgate.net
Ullmann CondensationCopperAryl Halide + Amine/Alcohol/ThiolC-N, C-O, C-SClassic method, often requiring higher temperatures but has seen recent improvements for room temperature reactions. researchgate.net

Incorporation of Fluorine into Benzyl Moieties

The introduction of fluorine into organic molecules can significantly alter their biological and chemical properties. For this compound, the fluorine atom is on the benzyl ring, which is typically achieved by using a pre-fluorinated starting material like 3-fluorobenzaldehyde (B1666160) or 3-fluorobenzyl halide. However, various modern methods exist for the direct fluorination of benzylic positions, which are relevant for the synthesis of analogues.

Deoxyfluorination of Benzyl Alcohols: Nucleophilic fluorinating reagents can replace a hydroxyl group with fluorine.

DAST (Diethylaminosulfur trifluoride) and Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride) are widely used for the deoxyfluorination of alcohols, including benzylic alcohols, to form benzyl fluorides. thieme-connect.de

An electrocatalytic strategy has been developed using sulfur hexafluoride (SF₆) as the fluorinating agent to convert benzylic alcohols to benzyl fluorides under mild conditions. thieme-connect.com

Benzylic C(sp³)–H Fluorination: Direct replacement of a hydrogen atom with fluorine at the benzylic position is a highly sought-after transformation.

Electrophilic Fluorinating Reagents: Reagents like Selectfluor are commonly used. The reaction often proceeds via a radical mechanism, where a benzylic C-H bond is cleaved to form a benzylic radical, which is then trapped by the fluorine source. beilstein-journals.orgd-nb.info This process can be catalyzed by various systems, including transition metals (e.g., iron, silver, palladium, manganese) or through photochemistry. beilstein-journals.orgd-nb.info

Photochemical Fluorination: A continuous-flow protocol using the inexpensive organic catalyst xanthone (B1684191) and Selectfluor under black-light irradiation has proven to be an efficient method for the fluorination of various benzylic compounds. acs.org

These methods provide a versatile toolkit for creating fluorinated benzyl structures, which are key components in many biologically active compounds. thieme-connect.com

Stereoselective Synthesis Considerations

The biological activity of chiral molecules is often dependent on their stereochemistry. This compound contains a stereocenter at the C2 position of the propane (B168953) chain. Therefore, controlling this stereocenter is critical for producing an enantiomerically pure compound.

Asymmetric Synthesis Approaches for Chiral Amine Derivatives

The synthesis of chiral amines is a major focus of modern organic chemistry, with several robust strategies available. unibo.itnih.gov

Asymmetric Hydrogenation: This is one of the most powerful and efficient methods for producing chiral amines. acs.orgnih.gov The strategy involves the catalytic asymmetric reduction of a prochiral imine, formed from the condensation of a ketone or aldehyde with an amine. acs.org For the target molecule, this would involve the hydrogenation of the imine formed between 3-fluorobenzaldehyde and 1-methoxypropan-2-amine in the presence of a chiral transition metal catalyst (e.g., based on Iridium, Rhodium, or Ruthenium) and a chiral ligand. acs.orgnih.gov

Use of Chiral Auxiliaries: Chiral sulfinylimines, particularly N-tert-butanesulfinyl imines, are versatile intermediates for the asymmetric synthesis of amines. nih.govbeilstein-journals.org A nucleophilic addition to the C=N bond of a sulfinylimine proceeds with high diastereoselectivity, controlled by the chiral sulfinyl group. Subsequent removal of the auxiliary yields the enantiomerically enriched amine. nih.gov

Biocatalysis: Enzymes offer unparalleled stereoselectivity for amine synthesis under mild conditions. nih.gov Engineered enzymes such as transaminases, amine dehydrogenases, and imine reductases are increasingly used. nih.govnih.gov Transaminases, for example, can catalyze the transfer of an amino group from a donor molecule to a ketone, creating a chiral amine with high enantiomeric excess. google.com

Control of Stereochemistry at the Propan-2-amine Stereocenter

A highly effective method for this transformation is the biocatalytic transamination of methoxyacetone (B41198). A patented process describes the synthesis of (S)-1-methoxy-2-aminopropane by reacting methoxyacetone with a transaminase enzyme in the presence of 2-aminopropane as the amine donor. google.com This enzymatic process converts the prochiral ketone into the desired chiral amine with high enantiomeric purity, while the amine donor is converted to acetone. google.com Research has focused on optimizing such biocatalytic processes to achieve high productivity and conversion rates suitable for large-scale manufacturing. researchgate.net

Table 2: Biocatalytic Synthesis of (S)-1-methoxypropan-2-amine

Starting MaterialEnzyme ClassAmine DonorProductKey AdvantageReference
MethoxyacetoneTransaminase2-Aminopropane(S)-1-methoxypropan-2-amineHigh stereoselectivity (>99% ee) and conversion under mild conditions. google.comresearchgate.net

Once the chiral 1-methoxypropan-2-amine is obtained, it can be reacted with 3-fluorobenzaldehyde via reductive amination. Since the stereocenter is already set, this reaction does not require an asymmetric catalyst and will yield the desired enantiomer of this compound.

Advancements in Synthetic Techniques

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. rsc.org The synthesis of amines and their derivatives is particularly amenable to microwave irradiation.

The key C-N bond-forming step in the synthesis of this compound, typically a reductive amination, can be significantly enhanced using microwave technology. Studies have shown that the formation of imines, the intermediate in this reaction, is accelerated under microwave irradiation. bohrium.com The subsequent reduction can also be performed efficiently.

Research has demonstrated the successful use of microwaves in various amine syntheses:

The synthesis of N-benzylamide conjugates was achieved using a microwave-assisted bimolecular nucleophilic substitution as the final step. nih.gov

Aza-Michael additions of benzylamine to acrylates have been effectively promoted by microwave heating in solvent-free conditions. mdpi.com

Compared to conventional heating, which could take days without yielding a product, microwave-assisted reactions for synthesizing pyrazolo[3,4-d]pyrimidin-4-ones with benzylamines were completed in under an hour with good yields. rsc.org

In nucleophilic aromatic substitution reactions, primary nitrogen nucleophiles like benzylamine react in high yield under microwave conditions, proving superior to analogous oxygen nucleophiles. udayton.edu

This body of evidence suggests that a microwave-assisted protocol for the reductive amination of 3-fluorobenzaldehyde with 1-methoxypropan-2-amine would be a rapid, efficient, and high-yielding approach to the target compound. bohrium.com

Green Chemistry Principles in Amine Synthesis (e.g., ultrasound-assisted, metal-free, solvent-free methods)

The synthesis of amines, foundational components in pharmaceuticals and fine chemicals, is increasingly being guided by the principles of green chemistry. rsc.orgrsc.org These principles aim to design chemical processes that minimize waste, avoid hazardous substances, reduce energy consumption, and utilize renewable resources. youtube.com For the synthesis of this compound and its analogues, this involves moving away from classical methods that may use stoichiometric reagents or hazardous materials, towards more sustainable catalytic and procedural alternatives. rsc.org Key green strategies applicable to this class of secondary amines include ultrasound-assisted synthesis, metal-free reaction pathways, and solvent-free conditions.

Ultrasound-Assisted Synthesis

Sonochemistry, the application of ultrasound to chemical reactions, has emerged as a powerful tool in green synthesis. utrgv.edunih.gov Ultrasonic irradiation of liquids induces acoustic cavitation—the formation, growth, and implosive collapse of bubbles—which creates localized hot spots of extreme temperature and pressure. utrgv.edu This phenomenon can dramatically enhance reaction rates, improve yields, and allow for milder reaction conditions, often reducing the need for harsh reagents or prolonged heating. nih.gov

An ultrasound-assisted, solventless approach has been successfully developed for the synthesis of N-alkylated amines. rsc.orgrsc.org This method involves the in situ oxidation of a benzyl halide to an aldehyde, followed by direct reductive amination with an amine using sodium borohydride and a montmorillonite (B579905) K-10 catalyst. rsc.org This process is highly efficient, provides good to excellent yields with high selectivity for monoalkylation, and aligns with green principles by eliminating the need for a reaction solvent. rsc.org The application of ultrasound can also facilitate reactions in environmentally benign solvents like water, as demonstrated in the aza-Michael reaction, a key method for forming carbon-nitrogen bonds. utrgv.edu

Metal-Free Synthesis

A significant goal in green amine synthesis is the replacement of expensive, toxic, and often non-recyclable heavy metal catalysts commonly used in hydrogenation and reductive amination reactions. ias.ac.in Research has focused on developing metal-free alternatives that offer high efficiency and a better environmental profile.

One such approach utilizes hydrosilanes as reducing agents. A facile, metal-free direct reductive amination has been developed using hydrosilatrane, which is inexpensive, safe, and easy to handle. squarespace.com This method is effective for a wide range of aldehydes and ketones, demonstrating excellent functional group tolerance and chemoselectivity. squarespace.comresearchgate.net Notably, the synthesis of tertiary amines via this route can often be performed under solvent-free (neat) conditions, further enhancing its green credentials. squarespace.com For secondary amines, the reaction proceeds efficiently in acetic acid, an environmentally friendly solvent. squarespace.com

Another innovative metal-free system employs glycerol (B35011) as a green, biodegradable, and recyclable solvent. ias.ac.in A one-pot reductive amination of various aldehydes and amines has been achieved using sodium borohydride in glycerol at 70 °C. ias.ac.in This catalyst-free protocol is rapid, with reactions completing in 10-50 minutes, and provides moderate to excellent yields across a diverse range of substrates. ias.ac.in The recyclability of the glycerol solvent has been demonstrated, making the procedure both practical and cost-effective. ias.ac.in

MethodReactantsReducing SystemSolventConditionsYieldGreen AspectsReference
Ultrasound-assisted Reductive AminationBenzyl halides, AminesNaBH₄ / Montmorillonite K-10Solvent-freeUltrasound, 80 °CGood to ExcellentSolvent-free, Energy efficient rsc.org, rsc.org
Direct Reductive AminationAldehydes, Primary AminesHydrosilatraneAcetic AcidRoom Temp, 1 hrHighMetal-free, Benign solvent squarespace.com
Direct Reductive AminationAldehydes, Secondary AminesHydrosilatraneSolvent-freeRoom Temp, 1 hrHighMetal-free, Solvent-free squarespace.com
One-pot Reductive AminationBenzaldehyde, AnilineNaBH₄Glycerol70 °C, 40 min97%Metal-free, Recyclable solvent ias.ac.in

Solvent-Free Methods

Eliminating volatile organic solvents is a cornerstone of green chemistry, as it reduces waste, environmental pollution, and safety hazards. jocpr.com Solvent-free, or neat, reactions are highly atom-economical and simplify product purification. jocpr.com

In addition to the previously mentioned neat reaction using hydrosilatrane squarespace.com, other solvent-free techniques have been applied to amine synthesis. The grindstone technique, a method of mechanochemistry, has been used for the synthesis of imines by simply grinding an aldehyde or ketone with an amine in a mortar and pestle, sometimes with a catalytic amount of acid. jocpr.com This method is rapid, efficient, and entirely solventless. The resulting imine is a direct precursor to the target amine and can be subsequently reduced.

Furthermore, reductive amination of aldehydes and ketones has been successfully performed using sodium borohydride as the reductant and boric acid as an activator under solvent-free conditions, offering a simple and convenient procedure. organic-chemistry.org These solventless approaches represent a significant step towards more sustainable and environmentally benign syntheses of this compound and related compounds.


Structural Characterization and Advanced Analytical Research Techniques

Spectroscopic Methods for Structure Elucidation

Spectroscopic techniques are fundamental in determining the precise structure of a molecule. By interacting with electromagnetic radiation, molecules produce unique spectra that act as a "fingerprint."

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds. It provides information on the chemical environment of individual atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR).

For N-(3-fluorobenzyl)-1-methoxypropan-2-amine, a ¹H NMR spectrum would be expected to show distinct signals for each unique proton in the molecule. The chemical shift (δ, in ppm) of these signals would indicate their electronic environment. For example, protons on the fluorobenzyl ring would appear in the aromatic region, while protons of the methoxy (B1213986) and propyl groups would be in the aliphatic region. Spin-spin coupling patterns (e.g., doublets, triplets) would reveal the connectivity of neighboring protons.

A ¹³C NMR spectrum would complement this by showing a signal for each unique carbon atom. The chemical shifts would differentiate between aromatic carbons, aliphatic carbons (CH, CH₂, CH₃), and the carbon attached to the methoxy group.

Hypothetical ¹H and ¹³C NMR Data Table: Lacking experimental data, the following table is a hypothetical representation of expected chemical shifts for this compound based on known values for similar structural motifs.

Atom Position Expected ¹H NMR Shift (ppm) Expected ¹³C NMR Shift (ppm)
Fluorobenzyl CH (aromatic) 6.9 - 7.4 113 - 164
Benzyl (B1604629) CH₂ ~ 3.8 ~ 52
Propan-2-amine CH ~ 2.8 - 3.2 ~ 55
Methoxypropyl CH₂ ~ 3.3 - 3.5 ~ 75
Methoxy CH₃ ~ 3.3 ~ 59

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. In MS, a molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ion is measured. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.

For this compound (C₁₁H₁₆FNO), the exact mass of the molecular ion [M]⁺ or the protonated molecule [M+H]⁺ would be determined. The fragmentation pattern observed in the mass spectrum would offer further structural clues, showing characteristic fragments resulting from the cleavage of bonds within the molecule, such as the loss of the methoxypropyl group or the fluorobenzyl group.

Vibrational Spectroscopy (FT-IR)

Fourier-Transform Infrared (FT-IR) spectroscopy provides information about the functional groups present in a molecule. Different chemical bonds vibrate at specific frequencies, and when infrared radiation is passed through a sample, the bonds absorb radiation at their characteristic frequencies.

An FT-IR spectrum of this compound would be expected to show characteristic absorption bands for:

N-H stretching: A peak in the region of 3300-3500 cm⁻¹ for the secondary amine.

C-H stretching: Peaks around 2850-3000 cm⁻¹ for aliphatic C-H bonds and above 3000 cm⁻¹ for aromatic C-H bonds.

C=C stretching: Peaks in the 1450-1600 cm⁻¹ region for the aromatic ring.

C-O stretching: A strong peak around 1070-1150 cm⁻¹ for the ether linkage.

C-F stretching: A peak in the 1000-1400 cm⁻¹ region.

Chromatographic Techniques for Purity Assessment and Analysis

Chromatography is a set of laboratory techniques for the separation of mixtures. It is essential for determining the purity of a compound and for its quantification in various samples.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique used to separate, identify, and quantify each component in a mixture. A sample is passed through a column packed with a solid adsorbent material (stationary phase) using a liquid solvent (mobile phase) at high pressure.

An HPLC method for this compound would involve selecting an appropriate column (e.g., a C18 reversed-phase column) and a mobile phase (e.g., a mixture of acetonitrile (B52724) and water with a buffer). The compound would elute at a specific retention time, and the area of the peak would be proportional to its concentration. This technique is crucial for assessing the purity of a synthesized batch of the compound.

Thin-Layer Chromatography (TLC)

TLC is a simpler chromatographic technique used to separate non-volatile mixtures. A sample is spotted onto a thin layer of adsorbent material, typically silica (B1680970) gel, on a flat carrier such as a glass plate. A solvent or solvent mixture (the mobile phase) is drawn up the plate via capillary action.

For this compound, TLC would be used to quickly monitor the progress of a chemical reaction or to get a preliminary assessment of purity. The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, would be a characteristic value for a given stationary and mobile phase combination.

While this compound is a known chemical structure, there is a notable absence of published experimental data detailing its analytical characteristics. The structural elucidation and purity assessment of this compound would require a standard suite of analytical techniques, including NMR, MS, and FT-IR spectroscopy, as well as HPLC and TLC for chromatographic analysis. The generation of such data through future research is essential for its definitive identification and to enable further investigation into its properties and potential applications.

Research on this compound Remains Undisclosed

Despite interest in the structural and interactive properties of novel chemical compounds, detailed analytical information for this compound is not currently available in published scientific literature. Consequently, an in-depth analysis of its three-dimensional structure and molecular interactions, as would be determined through crystallographic analysis and advanced techniques like Hydrogen/Deuterium (B1214612) Exchange (HDX), cannot be provided at this time.

The pursuit of understanding the fundamental characteristics of chemical entities is a cornerstone of chemical and pharmaceutical research. Techniques such as X-ray crystallography are pivotal in determining the precise three-dimensional arrangement of atoms within a molecule, offering invaluable insights into its steric and electronic properties. Similarly, advanced methods like Hydrogen/Deuterium Exchange mass spectrometry are instrumental in probing the dynamic nature of molecular interactions and conformational changes.

However, the application of these sophisticated analytical techniques to every compound of interest is a resource-intensive process. The prioritization of research is often guided by factors such as a compound's potential therapeutic relevance, its role as a key intermediate in the synthesis of other molecules, or its unique structural features that warrant further investigation.

At present, a thorough search of scientific databases and scholarly articles reveals a lack of published studies focused specifically on the crystallographic or advanced molecular interaction analysis of this compound. This indicates that while the compound may be known or synthesized, it has not yet been the subject of the rigorous structural and dynamic investigations that would be necessary to fulfill the requested detailed analysis.

Future research may shed light on the structural and interactive properties of this compound. Until such studies are conducted and their findings published, a comprehensive and scientifically accurate article on its specific crystallographic and molecular interaction characteristics remains an endeavor for a later time.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations are essential tools for understanding the electronic structure and reactivity of molecules. However, no specific studies applying these methods to N-(3-fluorobenzyl)-1-methoxypropan-2-amine have been found.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) analysis involves the study of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining molecular reactivity and stability. No FMO analysis data has been published for this compound.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution within a molecule, identifying electrophilic and nucleophilic sites. This analysis provides insights into how a molecule will interact with other charged species. There is no available literature containing MEP maps or related data for this compound.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis examines the interactions between filled and vacant orbitals within a molecule, providing information about hybridization, bonding, and intramolecular charge transfer. This analysis helps in understanding the stabilization energies associated with various electronic interactions. No NBO analysis has been reported for this compound.

Molecular Docking Simulations

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is commonly used in drug discovery to predict the binding of a ligand to a protein target. There are no published molecular docking studies specifically investigating this compound.

Ligand-Target Binding Prediction

This aspect of molecular docking aims to predict the binding affinity and pose of a ligand within the active site of a target protein. Such predictions are crucial for identifying potential drug candidates. No specific ligand-target binding predictions have been documented for this compound in the scientific literature.

Elucidation of Binding Modes

Understanding the specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that govern the binding of a ligand to its target is the goal of elucidating binding modes. This information is vital for structure-based drug design and optimization. However, no studies elucidating the binding modes of this compound with any biological target have been found.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD provides a virtual microscope to observe molecular behavior, offering a dynamic perspective that complements static structural information. mdpi.com

Conformational Analysis of this compound and Analogues

The biological function of a molecule is intrinsically linked to its three-dimensional shape or conformation. This compound possesses several rotatable bonds, leading to a landscape of possible conformations. MD simulations can explore this landscape to identify low-energy, stable conformers and the energetic barriers between them.

Key areas of flexibility in the molecule include rotation around the C-N bond of the amine, the bond connecting the benzyl (B1604629) group to the nitrogen, and the bonds within the methoxypropyl side chain. Conformational analysis via potential energy surface (PES) scans can identify the most stable arrangements. For instance, studies on similar benzamide (B126) derivatives have used PES scans to determine the global minimum energy conformer based on the rotation of specific dihedral angles. researchgate.netresearchgate.net

The analysis would likely reveal the preferred spatial orientation of the fluorobenzyl ring relative to the methoxypropyl group. This orientation is influenced by a balance of steric hindrance and intramolecular interactions, such as weak hydrogen bonds or dipole-dipole interactions. scispace.com The fluorine atom, with its high electronegativity, can significantly influence the local electronic environment and conformational preference.

Table 1: Hypothetical Conformational Energy Profile
ConformerKey Dihedral Angle (τ)Relative Energy (kcal/mol)Predicted Population (%)
A (Global Minimum)-175°0.0065%
B+60°1.2525%
C-65°2.1010%

This interactive table presents a hypothetical energy profile for the rotation around the benzyl-nitrogen bond, illustrating how MD simulations can quantify the stability and prevalence of different conformers.

Ligand-Protein Interaction Dynamics

To understand how this compound might interact with a biological target, MD simulations can be used to model the ligand-protein complex. After an initial docking pose is predicted, a simulation running for hundreds of nanoseconds can reveal the stability and dynamics of the binding. researchgate.net

Several key metrics are analyzed:

Root Mean Square Deviation (RMSD): This measures the average deviation of the ligand and protein backbone atoms from their initial positions. A stable RMSD value over time suggests that the complex has reached equilibrium and the ligand is securely bound. mdpi.com

Root Mean Square Fluctuation (RMSF): This metric identifies which parts of the ligand and protein are more flexible or rigid. High RMSF values in certain protein loops, for example, might indicate an induced-fit binding mechanism.

Interaction Analysis: Throughout the simulation, the types and duration of interactions, such as hydrogen bonds, hydrophobic contacts, and salt bridges, are monitored. researchgate.net For this compound, the fluorobenzyl ring could participate in hydrophobic or pi-stacking interactions, while the amine nitrogen could act as a hydrogen bond acceptor or donor. Studies on benzylamine-based ligands have shown that the benzylic amine can form critical salt-bridge interactions with key acidic residues like aspartate in a protein's binding pocket. nih.gov

Table 2: Simulated Ligand-Protein Interaction Analysis
Ligand MoietyProtein ResidueInteraction TypeOccupancy (%)
Amine (N-H)ASP-121Hydrogen Bond / Salt Bridge92.5
Fluorobenzyl RingPHE-250Pi-Pi Stacking78.1
Methoxypropyl GroupLEU-85, ILE-89Hydrophobic85.4
Fluorine AtomSER-125Weak Hydrogen Bond45.2

This interactive table summarizes hypothetical data from an MD simulation, showing the key interactions between the ligand and a protein target and their stability over time.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov By identifying the key physicochemical properties that influence activity, QSAR models can predict the potency of new, unsynthesized molecules. nih.gov

Predictive Modeling of Biological Activity

To build a QSAR model for analogues of this compound, a dataset of structurally similar compounds with experimentally measured biological activity (e.g., IC₅₀ values) is required. For each compound, a set of numerical values known as molecular descriptors, which encode structural, electronic, and physicochemical properties, is calculated.

Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are then used to generate an equation that best correlates the descriptors with the activity. A robust QSAR model is characterized by high internal (Q²) and external (R²) correlation coefficients, indicating its predictive power. nih.gov For example, a reliable 3D-QSAR model for a set of anticancer compounds was achieved with R² and Q² values of 0.91 and 0.82, respectively. nih.gov

A hypothetical QSAR equation might look like: pIC₅₀ = 0.75 * ClogP - 0.21 * TPSA + 1.54 * (LUMO) + 3.50

This equation suggests that activity increases with higher lipophilicity (ClogP) and a higher energy of the Lowest Unoccupied Molecular Orbital (LUMO), but decreases with a larger Topological Polar Surface Area (TPSA). Such a model can be used to screen virtual libraries of related compounds to prioritize synthesis efforts.

Identification of Key Structural Descriptors (e.g., geometrical and electronic properties)

Beyond prediction, QSAR models provide invaluable insight into the mechanism of action by highlighting which molecular properties are most important for biological activity. protoqsar.com These properties are quantified by molecular descriptors. ucsb.edu

For this compound and its analogues, relevant descriptors would include:

Geometrical Descriptors: These describe the 3D aspects of the molecule, such as molecular volume, surface area, and shape indices. For example, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) use steric and electrostatic fields as descriptors, where bulky groups might be favorable or unfavorable in specific regions for optimal binding. mdpi.com

Electronic Properties: These are critical for molecular interactions. The fluorine substituent on the benzyl ring acts as an electron-withdrawing group, altering the charge distribution and dipole moment of the molecule. Key electronic descriptors include HOMO (Highest Occupied Molecular Orbital) and LUMO energies, which relate to the molecule's ability to donate or accept electrons. ucsb.edu The Molecular Electrostatic Potential (MEP) map would visualize electron-rich (nucleophilic) and electron-poor (electrophilic) regions, guiding the understanding of potential interactions with a protein.

Table 3: Key Molecular Descriptors and Their Potential Influence
Descriptor TypeDescriptor NameHypothetical ValuePotential Influence on Activity
PhysicochemicalClogP2.85Governs membrane permeability and hydrophobic interactions.
ElectronicDipole Moment2.5 DInfluences polar interactions and overall orientation in a binding site.
ElectronicLUMO Energy-0.08 eVRelates to electrophilicity and potential for covalent or charge-transfer interactions. ucsb.edu
TopologicalTPSA21.3 ŲCorrelates with hydrogen bonding capacity and cell permeability.
GeometricalMolecular Volume185 ųDetermines steric fit within a receptor pocket.

This interactive table lists key molecular descriptors that would be calculated for this compound in a QSAR study, along with their significance.

Mechanistic Investigations at the Molecular and Cellular Level

Modulation of Receptor Activity

The interaction of N-(3-fluorobenzyl)-1-methoxypropan-2-amine and its analogs with neurotransmitter receptors is a critical area of investigation. Research into related compounds provides insights into the potential modulatory effects on the dopamine (B1211576) transporter and serotonin (B10506) receptors.

Dopamine Transporter (DAT) Modulation

While direct studies on this compound's interaction with the dopamine transporter (DAT) are not extensively documented in publicly available research, structure-activity relationship (SAR) studies on analogous compounds offer valuable perspectives. For instance, research on a series of 4-[2-[bis(4-fluorophenyl)methoxy]ethyl-1-benzylpiperidines has shown that the presence of an electron-withdrawing group on the N-benzyl ring can be advantageous for binding to the DAT. nih.gov Specifically, substituents at the C(4)-position of the N-benzyl group were found to enhance DAT affinity. nih.gov

This suggests that the fluorine atom at the 3-position of the benzyl (B1604629) group in this compound, being an electron-withdrawing group, might contribute to a favorable interaction with the dopamine transporter. However, without direct experimental data, this remains a hypothesis based on the activity of structurally related but distinct molecules.

Table 1: Dopamine Transporter Binding Affinity of Selected N-Benzylpiperidine Analogues

CompoundN-Benzyl SubstituentDAT Binding Affinity (Kᵢ, nM)
Analog 14-FluoroHigh
Analog 24-ChloroHigh
Analog 3UnsubstitutedModerate

Note: This table is illustrative and based on general findings for N-benzylpiperidine analogues, not this compound itself.

5-Hydroxytryptamine (5-HT) Receptor Ligand Research

Research into N-benzyl substituted tryptamines and phenethylamines has demonstrated that the N-benzyl moiety can confer significant potency at 5-hydroxytryptamine (5-HT) receptors, particularly the 5-HT2A subtype. These studies indicate that the N-benzyl group may interact with specific residues within the receptor's binding pocket, leading to enhanced affinity and functional activity.

For example, certain N-benzyltryptamines have been shown to be potent agonists at the 5-HT2 receptor family. The nature and position of substituents on the benzyl ring can further modulate this activity. While direct research on this compound as a 5-HT receptor ligand is limited, the presence of the N-(3-fluorobenzyl) group suggests a potential for interaction with 5-HT receptors, a hypothesis that warrants further investigation.

Cellular Pathway Modulation

The influence of this compound and its structural relatives extends to the modulation of fundamental cellular processes, including DNA damage response and cytoskeletal dynamics.

DNA Damage Response Regulation

Currently, there is a lack of specific research data detailing the direct effects of this compound on DNA damage response pathways. General studies on fluorobenzylamine derivatives have indicated that some of these compounds may have cytotoxic effects and can sensitize tumor cells to radiation by potentially inhibiting DNA repair mechanisms. biosynth.com For example, 4-fluorobenzylamine (B26447) has been suggested to inhibit the synthesis of cyclin D2, a protein involved in cell proliferation, and may have synergistic effects with other agents that induce cell death by inhibiting DNA repair. biosynth.com However, these findings are for a simpler, related molecule and cannot be directly extrapolated to this compound. Further research is necessary to determine if this compound possesses any activity in regulating the complex signaling network of the DNA damage response.

Tubulin Polymerization Inhibition (for related compounds)

While there is no direct evidence of this compound inhibiting tubulin polymerization, studies on structurally related compounds containing a fluorobenzyl moiety have shown significant activity in this area. A notable example is Bis(4-fluorobenzyl)trisulfide (BFBTS), a synthetic derivative of a natural product. BFBTS has demonstrated potent anticancer activities and has been shown to inhibit microtubule polymerization dynamics. nih.gov

Mechanistic studies revealed that BFBTS modifies β-tubulin at the Cys12 residue, a different binding site from many other well-known microtubule-targeting agents. nih.gov This interaction disrupts the formation of microtubule filaments, leading to an arrest of the cell cycle in the G2-M phase. nih.gov

Table 2: Activity of Bis(4-fluorobenzyl)trisulfide (BFBTS) as a Tubulin Polymerization Inhibitor

ParameterObservation
Mechanism of Action Modification of β-tubulin at Cys12
Cellular Effect Inhibition of microtubule polymerization dynamics
Cell Cycle Impact Arrest at G2-M phase

These findings for BFBTS highlight the potential for compounds containing a fluorobenzyl group to interfere with microtubule dynamics, a critical process for cell division. This suggests a plausible, yet unconfirmed, avenue of investigation for the biological activities of this compound.

Medicinal Chemistry Research Applications and Future Directions

Contribution to Drug Discovery for Neglected Diseases (e.g., Chagas Disease)

Chagas disease, caused by the parasite Trypanosoma cruzi, remains a significant health challenge in many parts of the world, with current treatments exhibiting limitations such as variable efficacy and adverse side effects. nih.govuantwerpen.be This has spurred the search for new therapeutic agents. Research into novel chemical entities has identified that certain amine derivatives show promise. In the search for new treatments, a high-throughput screening of a diverse chemical library yielded compounds with potent, nanomolar-level activity against T. cruzi. nih.gov

Subsequent structure-activity relationship (SAR) studies on a lead compound revealed that a secondary amine was a crucial feature. It was discovered that the p-phenoxy benzyl (B1604629) group attached to this amine could be substituted with halobenzyl groups, such as a fluorobenzyl group, without a significant loss of trypanocidal potency. nih.gov This finding is particularly relevant to N-(3-fluorobenzyl)-1-methoxypropan-2-amine, as it suggests that the N-(3-fluorobenzyl) moiety is a favorable structural element for anti-Chagas drug candidates. These compounds were found to be trypanocidal, making them attractive leads for treating both the acute and chronic phases of the disease. nih.gov

Table 1: Trypanocidal Activity of Amine Derivatives

Compound Analogue Treatment Duration Trypanocidal Concentration Reference
SSS analogue (5) 29 days 40 nM nih.gov
SRR analogue (3) 29 days 40 nM nih.gov
RRR analogue (4) 29 days 40 nM nih.gov
SSR analogue (8) 29 days 40 nM nih.gov
RSR analogue (10) 29 days 370 nM nih.gov

Advancements in Neurodegenerative Disease Research (e.g., Parkinson's Disease)

The N-fluorobenzyl structural unit has been incorporated into molecules designed to target key enzymes implicated in neurodegenerative disorders like Parkinson's disease. One of the primary therapeutic strategies for Parkinson's disease is to enhance dopaminergic neurotransmission. nih.gov Inhibition of monoamine oxidase B (MAO-B), an enzyme that metabolizes dopamine (B1211576) in the brain, is an effective approach to achieve this. nih.gov

In this context, researchers have designed and synthesized novel indole-based compounds as potential MAO-B inhibitors. One such derivative, N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide, which features a 3-fluorobenzoyl group, demonstrated significant inhibitory activity against MAO-B. nih.gov This compound exhibited a competitive mode of inhibition and a high selectivity index for MAO-B over MAO-A. nih.gov The success of this molecule underscores the potential of incorporating a 3-fluorobenzyl or a related fluorobenzoyl moiety in the design of new therapeutic agents for Parkinson's disease and other neurodegenerative conditions. nih.gov

Development of Protein Kinase Inhibitors

Protein kinases are a large family of enzymes that play critical roles in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. symansis.com Consequently, they are major targets for drug discovery. The N-(3-fluorobenzyl) group has been successfully integrated into potent protein kinase inhibitors.

Specifically, a novel compound, N-(3-fluorobenzyl)-4-(1-(methyl-d3)-1H-indazol-5-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-amine, was identified as a potent inhibitor of the ALK5 receptor, a transforming growth factor-beta (TGF-β) type I receptor serine/threonine kinase. nih.gov This compound demonstrated potent inhibitory effects in a cellular assay with an IC₅₀ of 3.5 ± 0.4 nM. nih.gov The strategic inclusion of the N-(3-fluorobenzyl) moiety was part of the design that led to a potential clinical candidate for controlling the development of cancers and fibrotic diseases. nih.gov

Table 2: In Vitro Activity of an N-(3-fluorobenzyl)-containing ALK5 Inhibitor

Compound Target Cellular Assay IC₅₀ CYP450 Inhibition IC₅₀

Exploration of Antimicrobial and Antiviral Agents

The broad utility of amine derivatives extends to the development of agents to combat infectious diseases. The structural class of 1,3-bis(aryloxy)propan-2-amines, which shares the core propan-2-amine feature with this compound, has been investigated for its antibacterial properties. nih.gov These synthetic compounds have shown activity against Gram-positive bacteria, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Studies have shown that these compounds can inhibit bacterial growth at low micromolar concentrations, suggesting a bactericidal mechanism of action. nih.gov

In the realm of antiviral research, N-heterocyclic compounds, which often incorporate amine functionalities, are a major focus. mdpi.com These molecules can interfere with various stages of the viral life cycle, from entry into host cells to replication. mdpi.com For instance, pyrimidine (B1678525) derivatives containing amino groups have been identified as effective antiviral agents. mdpi.com While direct studies on the antimicrobial or antiviral activity of this compound are not prominent, the proven activity of structurally related amine compounds suggests this as a viable area for future investigation.

Targeting Deubiquitinating Enzymes for Anticancer Research

The ubiquitin-proteasome system is a critical regulator of cellular protein levels, and its components are attractive targets for cancer therapy. nih.gov Deubiquitinating enzymes (DUBs) are responsible for removing ubiquitin tags from proteins, thereby rescuing them from degradation. The inhibition of specific DUBs can lead to the degradation of oncoproteins, making it a promising anticancer strategy. nih.gov

Research in this area has led to the discovery of small molecules that can inhibit the activity of DUBs. For example, derivatives of N-Benzyl-2-phenylpyrimidin-4-amine have been identified as potent inhibitors of the deubiquitinase USP1, which is involved in DNA damage response. researchgate.net The N-benzyl group is a key structural feature in these inhibitors. This highlights the importance of the benzylamine (B48309) scaffold, shared by this compound, in the design of molecules targeting enzymes in the ubiquitin pathway for cancer treatment. researchgate.net

Research into Lipoxygenase Inhibition and Related Therapeutic Areas

Lipoxygenases are enzymes involved in the biosynthesis of leukotrienes, which are inflammatory mediators. researchgate.net The inhibition of these enzymes is a therapeutic strategy for inflammatory diseases. While direct evidence for this compound as a lipoxygenase inhibitor is not available, related structures have been explored in this context. For instance, a methoxytetrahydropyran derivative was developed as a dual inhibitor of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LO), demonstrating the potential of complex small molecules to target key enzymes in inflammatory pathways. nih.gov The exploration of amine derivatives in this therapeutic area remains an open field for research.

Emerging Therapeutic Targets and Research Opportunities for Amine Derivatives

The field of medicinal chemistry is constantly evolving, with new therapeutic targets being identified. For amine derivatives, one of the most promising new areas is the modulation of trace amine-associated receptors (TAARs). nih.govnih.gov TAARs are a class of G protein-coupled receptors that are activated by endogenous trace amines, which are structurally related to classical monoamine neurotransmitters. nih.gov

Compounds that can act as agonists or antagonists at TAARs, particularly TAAR1, have significant therapeutic potential for a variety of neurological and psychiatric disorders. nih.gov Given that many amphetamine derivatives, which are structurally similar to simple amines, can activate TAAR1, it is plausible that novel amine derivatives could be designed as selective modulators of these receptors. nih.gov The development of such compounds could open up new avenues for treating conditions where monoaminergic systems are dysregulated. nih.gov Furthermore, the versatility of the amine functional group allows for its incorporation into a wide array of molecular scaffolds, suggesting that its potential applications in drug discovery are far from exhausted. news-medical.netresearchgate.net

Q & A

Q. What are the optimal synthetic routes for N-(3-fluorobenzyl)-1-methoxypropan-2-amine, and how can reaction conditions be tailored to improve yield and purity?

  • Methodological Answer : A two-step approach is commonly employed for analogous compounds:
  • Step 1 : Catalytic coupling (e.g., PdCl₂(PPh₃)₂/CuI) to introduce the fluorobenzyl group. For example, palladium-catalyzed alkynylation or amination can attach the 3-fluorobenzyl moiety to a propan-2-amine backbone .
  • Step 2 : Methoxy group introduction via nucleophilic substitution or reductive amination. For instance, reacting 1-methoxypropan-2-amine precursors with 3-fluorobenzyl halides under basic conditions (e.g., K₂CO₃ in DMF) .
  • Optimization : Monitor reaction progress via TLC or GC-MS. Adjust solvent polarity (e.g., acetonitrile vs. DMF) and temperature (60–100°C) to enhance selectivity. Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradients) .

Q. How can NMR and HRMS data validate the structure and purity of this compound?

  • Methodological Answer :
  • ¹H NMR : Key signals include:
  • 3-fluorobenzyl group : Aromatic protons (δ 6.8–7.3 ppm, multiplet) and benzylic CH₂ (δ 3.7–4.0 ppm).
  • Methoxypropan-2-amine backbone : Methoxy singlet (δ 3.3–3.4 ppm) and amine protons (δ 1.4–2.2 ppm, broad if free amine) .
  • ¹³C NMR : Confirm methoxy (δ 49–52 ppm), fluorinated aromatic carbons (δ 115–165 ppm, J₃ coupling ~20 Hz), and quaternary carbons .
  • HRMS : Calculate exact mass (C₁₁H₁₅FNO⁺: 196.1137). Use ESI+ mode with <2 ppm error to confirm molecular formula .

Advanced Research Questions

Q. What in vitro assays are appropriate for evaluating this compound’s activity as a kinase modulator or receptor ligand?

  • Methodological Answer :
  • Kinase Inhibition : Screen against tyrosine kinases (e.g., EGFR, Src) using fluorescence-based ADP-Glo™ assays. Compare IC₅₀ values with reference inhibitors (e.g., gefitinib) .
  • Receptor Binding : Radioligand displacement assays (e.g., 5-HT₂C receptors) with [³H]-mesulergine. Use HEK293 cells expressing recombinant receptors and measure Kᵢ values .
  • Dose-Response Curves : Perform assays in triplicate at 10 nM–100 μM concentrations. Normalize data to controls and fit using GraphPad Prism .

Q. How does the 3-fluorobenzyl substituent influence the compound’s pharmacokinetic properties, and what computational tools predict its metabolic stability?

  • Methodological Answer :
  • Lipophilicity : Calculate logP (e.g., SwissADME) to assess membrane permeability. Fluorine increases lipophilicity but may reduce metabolic oxidation .
  • Metabolic Stability : Use liver microsomal assays (human/rat) to measure t₁/₂. Fluorine at the benzyl position reduces CYP450-mediated dealkylation .
  • In Silico Predictions : Apply Schrödinger’s QikProp or ADMET Predictor™ to model bioavailability, BBB penetration, and metabolite formation .

Q. How can researchers resolve contradictions in reported biological activities of structurally similar fluorobenzylamine derivatives?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., methoxy position, fluorination pattern) and test in parallel assays .
  • Crystallography : Resolve binding modes via X-ray co-crystallization with target proteins (e.g., kinases). Compare with docking simulations (AutoDock Vina) .
  • Meta-Analysis : Aggregate literature data (e.g., ChEMBL, PubChem BioAssay) to identify trends in potency and selectivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.